molecular formula C26H30ClN3O3 B11426980 Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11426980
M. Wt: 468.0 g/mol
InChI Key: IHMYPKRKEWWHOR-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:

    Ethyl group (C₂H₅): The compound starts with an ethyl group, which consists of two carbon atoms and five hydrogen atoms. This group provides a flexible linker to the rest of the molecule.

    Tetrahydropyrimidine ring: The core structure contains a tetrahydropyrimidine ring, which is a six-membered ring with two nitrogen atoms. This ring imparts rigidity and stability.

    Substituents: The compound has a benzylpiperidine moiety (a piperidine ring with a benzyl group attached) and a chlorophenyl group. These substituents contribute to its biological activity.

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Reduction: Reduction of the carbonyl group (2-oxo) to form the tetrahydropyrimidine ring.

    Substitution: Introduction of the benzylpiperidine and chlorophenyl groups via nucleophilic substitution.

    Esterification: Formation of the ethyl ester group.

Common reagents and conditions depend on the specific steps in the synthesis. Major products include the desired compound and any intermediates formed during the process.

Scientific Research Applications

Research on this compound spans several fields:

    Medicine: Investigating its potential as a drug candidate due to its structural features.

    Chemistry: Studying its reactivity and interactions with other molecules.

    Biology: Exploring its effects on cellular processes.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers may compare it with related molecules to understand its uniqueness and potential advantages.

Properties

Molecular Formula

C26H30ClN3O3

Molecular Weight

468.0 g/mol

IUPAC Name

ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H30ClN3O3/c1-2-33-25(31)23-22(28-26(32)29-24(23)20-8-10-21(27)11-9-20)17-30-14-12-19(13-15-30)16-18-6-4-3-5-7-18/h3-11,19,24H,2,12-17H2,1H3,(H2,28,29,32)

InChI Key

IHMYPKRKEWWHOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CN3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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